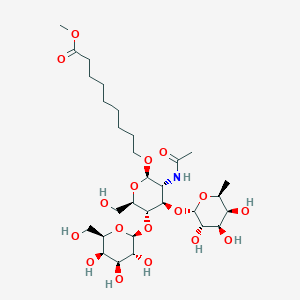
(-)-Epidihydropinidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-epidihydropinidine is a citraconoyl group. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
(-)-Epidihydropinidine, primarily found in the needles and bark of Norway spruce (Picea abies), exhibits substantial antibacterial and antifungal activities. It is notably effective against a range of bacterial and fungal strains, with the lowest minimum inhibitory concentration (MIC) value of 5.37μg/mL recorded for Pseudomonas aeruginosa, Enterococcus faecalis, Candida glabrata, and C. albicans. Compared to tetracycline, (-)-Epidihydropinidine demonstrated nearly three times higher activity against P. aeruginosa and E. faecalis. Its antibacterial effects extend to other strains like Staphylococcus aureus, Bacillus cereus, and Salmonella enterica, indicating its potential as a candidate for developing new antibiotics and food spoilage prevention solutions (Fyhrquist et al., 2017).
Synthesis and Structural Analysis
Efficient synthesis methodologies for (-)-Epidihydropinidine have been established, providing the most straightforward routes with the highest overall yields for this naturally occurring alkaloid. Notably, the first single-crystal X-ray analysis of (-)-Epidihydropinidine hydrochloride confirmed its absolute configuration as (2S,6S), aligning with the configuration of the isolated natural product. This discovery is crucial for understanding the compound's structure and potential applications in pharmaceutical and chemical industries (Kavala et al., 2011).
Catalytic Dynamic Resolution in Synthesis
The catalytic dynamic resolution technique has been applied to the synthesis of trans-2,6-disubstituted piperidines, including (-)-Epidihydropinidine, rendering the diastereoselective synthesis enantioselective. This approach provides an efficient method for preparing (-)-Epidihydropinidine and highlights the compound's relevance in synthetic chemistry and potential pharmaceutical applications (Beng & Gawley, 2012).
Propiedades
Nombre del producto |
(-)-Epidihydropinidine |
|---|---|
Fórmula molecular |
C9H19N |
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
(2S,6S)-2-methyl-6-propylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3/t8-,9-/m0/s1 |
Clave InChI |
BHBZNQCZKUGKCJ-IUCAKERBSA-N |
SMILES isomérico |
CCC[C@H]1CCC[C@@H](N1)C |
SMILES |
CCCC1CCCC(N1)C |
SMILES canónico |
CCCC1CCCC(N1)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





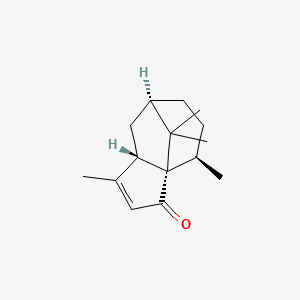
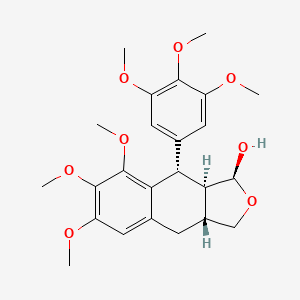

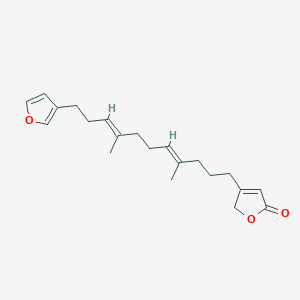

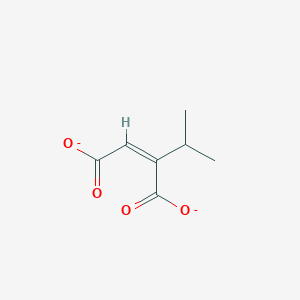
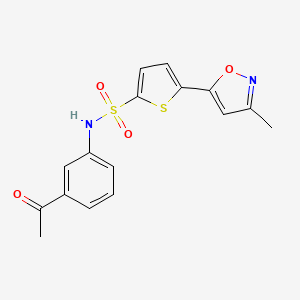
![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)
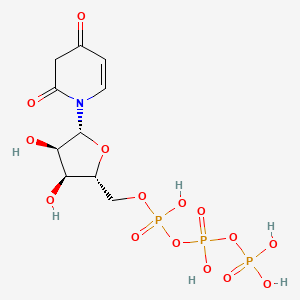
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide;hydrochloride](/img/structure/B1257488.png)
